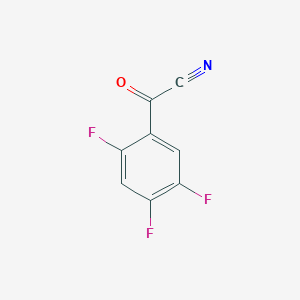

2,4,5-Trifluorobenzoyl cyanide

CAS No.: 2091697-40-2

Cat. No.: VC4983447

Molecular Formula: C8H2F3NO

Molecular Weight: 185.105

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091697-40-2 |

|---|---|

| Molecular Formula | C8H2F3NO |

| Molecular Weight | 185.105 |

| IUPAC Name | 2,4,5-trifluorobenzoyl cyanide |

| Standard InChI | InChI=1S/C8H2F3NO/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2H |

| Standard InChI Key | JALNONZLPOOQBV-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1F)F)F)C(=O)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2,4,5-Trifluorobenzoyl cyanide (systematic name: 2,4,5-trifluorobenzene-1-carbonyl cyanide) has the molecular formula C₈H₂F₃NO. Its structure consists of a benzene ring substituted with fluorine atoms at the 2-, 4-, and 5-positions and a carbonyl cyanide group (-COCN) at the 1-position . The trifluoromethyl substitutions enhance electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution reactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 193.11 g/mol | Calculated |

| Boiling Point | Not reported (oil) | |

| Density | ~1.4 g/cm³ (estimated) | |

| Melting Point | Not applicable (liquid) | |

| Flash Point | >83°C (estimated) |

The compound’s oily nature and lack of crystalline structure preclude conventional melting point measurements, while its boiling point remains unspecified in literature due to decomposition risks at elevated temperatures .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) and Raman spectra of related trifluorobenzonitrile derivatives reveal distinct vibrational modes:

-

C-F stretches: 1100–1250 cm⁻¹ .

These spectral features align with computational models predicting bond polarization due to electron-withdrawing groups .

Synthesis and Industrial Production

Cyanation of 2,4,5-Trifluorobenzoyl Fluoride

The primary synthesis route involves cyanation of 2,4,5-trifluorobenzoyl fluoride (C₇H₂F₃OF) using sodium cyanide (NaCN) in toluene or xylene :

Reaction Scheme

Table 2: Optimized Reaction Conditions

The reaction proceeds via nucleophilic acyl substitution, with NaCN displacing fluoride. The oily product is isolated via distillation, avoiding column chromatography .

Precursor Synthesis

2,4,5-Trifluorobenzoyl fluoride is synthesized from 2,4-dichloro-5-fluorobenzoyl chloride through sequential fluorination steps :

-

Halogen Exchange: Reaction with potassium fluoride (KF) replaces chlorines with fluorines.

-

Purification: Distillation under reduced pressure yields >98% pure intermediate .

Physicochemical Properties

Thermal Stability

The compound decomposes above 180°C, releasing hydrogen cyanide (HCN) and carbon monoxide (CO) . Differential scanning calorimetry (DSC) studies of analogous cyanides show exothermic decomposition peaks at 185–200°C .

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (DMF, DMSO); insoluble in water .

-

Hydrolysis: Reacts violently with water to form 2,4,5-trifluorobenzoic acid and HCN :

This reaction necessitates anhydrous handling conditions .

Applications in Pharmaceutical Synthesis

Role in Sitagliptin Manufacturing

2,4,5-Trifluorobenzoyl cyanide is a key intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . The cyanide group facilitates carbon-carbon bond formation via:

-

Knoevenagel Condensation: Reaction with β-keto esters to form α,β-unsaturated nitriles.

-

Nucleophilic Addition: Grignard reagents add to the cyanide, forming tertiary alcohols .

Comparative Analysis of Synthetic Routes

Patent EP3524605A1 and WO2019158285A1 highlight advancements over prior methods:

Recent Advances and Future Directions

Catalytic Cyanation Methods

Recent patents explore palladium-catalyzed cyanation to enhance selectivity and reduce NaCN usage . For example, Pd(OAc)₂ with Xantphos ligand achieves 85% yield at 50°C .

Green Chemistry Initiatives

Solvent recycling protocols in continuous-flow reactors reduce toluene waste by 40%, aligning with EPA guidelines for sustainable manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume